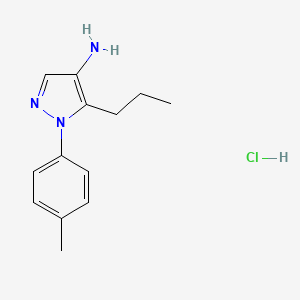
1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MPPPA and is synthesized through various methods. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, studies have shown the synthesis of pyrazole derivatives via reactions with cyclic oxalyl compounds and hydrazines or hydrazones (Şener et al., 2002). Another study illustrated the preparation of vanadium Schiff base complexes of pyrazolone-based ligands, highlighting their potential in the synthesis of complex organic compounds (Jadeja & Shah, 2007).
Material Science and Engineering
- Pyrazole derivatives have been used in material science, such as in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications have improved the thermal stability and introduced antibacterial and antifungal properties, indicating their potential in medical applications (Aly & El-Mohdy, 2015).
Inhibitory Effects and Corrosion Studies
- Studies have also investigated the inhibitory effect of pyrazole compounds on corrosion. For example, the inhibitory action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been examined, showing that these compounds can act as efficient corrosion inhibitors (Chetouani et al., 2005).
Dye and Pigment Industry
- In the dye and pigment industry, pyrazole derivatives have been used to develop new dyes. A study focused on the synthesis of carboxylic pyrazolone-based heterocyclic dyes, revealing insights into the effects of substituents on the dye's properties (Tao et al., 2019).
Pharmaceutical and Biomedical Applications
- The antimicrobial and antitumor potential of pyrazole derivatives has been explored in several studies. For instance, research on the synthesis of pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their relevance in the development of new drugs (Titi et al., 2020).
Mecanismo De Acción
Target of Action
The compound “1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania strains and Plasmodium strains .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction and the resulting changes lead to the compound’s antileishmanial and antimalarial effects .
Biochemical Pathways
It’s known that antileishmanial and antimalarial drugs generally interfere with the metabolic processes of the parasites, disrupting their life cycle and preventing them from multiplying . The downstream effects of this disruption can include the death of the parasites and the alleviation of the diseases they cause .
Pharmacokinetics
Like other pyrazole derivatives, it’s likely to have good bioavailability . The compound’s solubility in water and other polar solvents would facilitate its absorption and distribution in the body . Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to the death of the parasites and the alleviation of the diseases they cause . The compound has been shown to have superior antipromastigote activity, making it more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-4-13-12(14)9-15-16(13)11-7-5-10(2)6-8-11;/h5-9H,3-4,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUXEENULKWNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








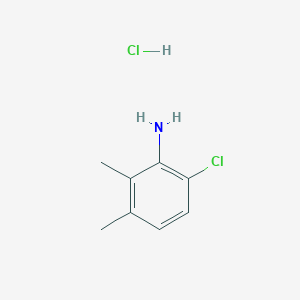
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
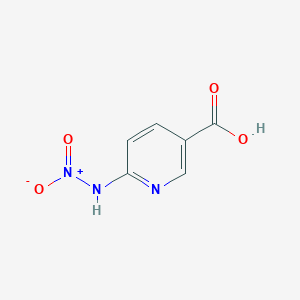
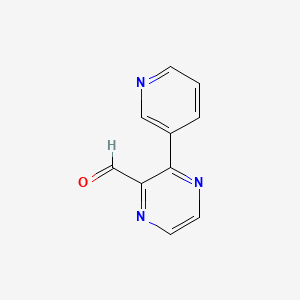

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
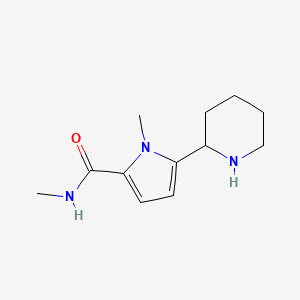
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)